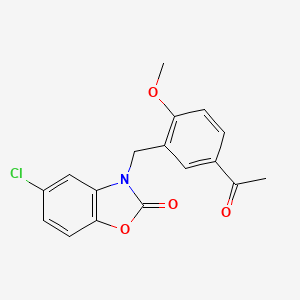

3-(5-acetyl-2-methoxybenzyl)-5-chloro-1,3-benzoxazol-2(3H)-one

描述

3-(5-Acetyl-2-methoxybenzyl)-5-chloro-1,3-benzoxazol-2(3H)-one is a benzoxazolone derivative featuring a 5-chloro substituent on the benzoxazole core and a 3-(5-acetyl-2-methoxybenzyl) side chain. Benzoxazolones are heterocyclic compounds with a fused benzene and oxazole ring, known for their diverse pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory properties . The 3-position substituent, a 5-acetyl-2-methoxybenzyl group, introduces steric bulk and electron-donating/withdrawing effects, which may modulate biological activity and metabolic stability.

属性

IUPAC Name |

3-[(5-acetyl-2-methoxyphenyl)methyl]-5-chloro-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO4/c1-10(20)11-3-5-15(22-2)12(7-11)9-19-14-8-13(18)4-6-16(14)23-17(19)21/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPQLJTUMGWBJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC)CN2C3=C(C=CC(=C3)Cl)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclocondensation of 2-Aminophenol Derivatives

The benzoxazolone core is traditionally synthesized via cyclocarbonylation of 2-aminophenol derivatives. For 5-chloro-substituted variants, 2-amino-4-chlorophenol serves as the starting material. Reaction with urea under reflux conditions yields 5-chloro-1,3-benzoxazol-2(3H)-one (P1A) through ammonia elimination:

$$

\text{2-Amino-4-chlorophenol} + \text{Urea} \xrightarrow{\Delta, \text{DMF}} \text{5-Chloro-1,3-benzoxazol-2(3H)-one} + \text{NH}_3 \uparrow

$$

This method achieves a 94% yield when optimized with dimethylformamide (DMF) as the solvent and controlled heating. The chloro substituent is introduced via the precursor, avoiding post-synthetic halogenation.

Alternative Cyclocarbonylation Agents

Phosgene alternatives, such as trichloroacetyl chloride, enable milder conditions. In a three-step sequence, N-alkyl-N-arylhydroxylamines undergo O-trichloroacetylation, followed by ortho-trichloroacetoxy shift and cyclization. For example:

$$

\text{N-Alkyl-N-arylhydroxylamine} + \text{Cl}3\text{CCOCl} \xrightarrow{\text{Et}3\text{N}} \text{3-Alkylbenzoxazolone} + \text{Byproducts}

$$

This method tolerates sensitive functional groups (e.g., esters, alkenes) and operates at ambient temperatures, making it suitable for acetyl- and methoxy-bearing intermediates.

N-Alkylation Strategies

Direct Alkylation of Benzoxazolone

The 5-chloro-benzoxazolone core undergoes N-alkylation with 5-acetyl-2-methoxybenzyl halides . Using potassium carbonate as a base in polar aprotic solvents (e.g., DMF, DMSO), the reaction proceeds via nucleophilic substitution:

$$

\text{5-Chloro-1,3-benzoxazol-2(3H)-one} + \text{5-Acetyl-2-methoxybenzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} + \text{KBr}

$$

Optimization studies indicate that elevated temperatures (60–80°C) and prolonged reaction times (12–24 hours) improve yields to ~70–80%.

Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction offers a stereospecific alternative, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 5-acetyl-2-methoxybenzyl alcohol with the benzoxazolone nitrogen:

$$

\text{5-Chloro-1,3-benzoxazol-2(3H)-one} + \text{Alcohol} \xrightarrow{\text{DEAD, PPh}_3} \text{Target Compound} + \text{Byproducts}

$$

This method avoids harsh alkylation conditions but requires anhydrous solvents (e.g., THF) and stoichiometric reagents, increasing costs.

Sequential Synthesis via Nitroarene Intermediates

Partial Reduction and Alkylation

Nitroarene precursors, such as 5-nitro-2-methoxyacetophenone , are partially reduced to arylhydroxylamines using zinc/HCl or catalytic hydrogenation. Subsequent N-alkylation with chloroacetyl chloride introduces the benzyl moiety:

$$

\text{5-Nitro-2-methoxyacetophenone} \xrightarrow{\text{Zn/HCl}} \text{Arylhydroxylamine} \xrightarrow{\text{ClCH}_2\text{COCl}} \text{N-Alkylated Intermediate}

$$

Trichloroacetylation and Cyclization

The N-alkylated intermediate undergoes trichloroacetylation, triggering an ortho-acyloxy shift and spontaneous cyclization to form the benzoxazolone ring:

$$

\text{N-Alkylated Intermediate} + \text{Cl}3\text{CCOCl} \xrightarrow{\text{Et}3\text{N}} \text{Target Compound} + \text{HCl} + \text{Et}_3\text{NH}^+\text{Cl}^-

$$

This one-pot method achieves yields >75% and is compatible with electron-donating groups (e.g., methoxy) and ketones (e.g., acetyl).

Comparative Analysis of Synthetic Methods

Experimental Optimization and Challenges

- Protection of Acetyl Group : During trichloroacetylation, the acetyl moiety may undergo undesired reactions. Using bulky bases (e.g., DIPEA) minimizes side reactions.

- Regioselectivity : The ortho-acyloxy shift in the nitroarene route is highly regioselective, favoring substitution at the methoxy-adjacent position.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the target compound, with HPLC purity ≥95%.

化学反应分析

Types of Reactions

3-(5-acetyl-2-methoxybenzyl)-5-chloro-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoxazole derivatives.

科学研究应用

Analgesic and Anti-inflammatory Effects

Research indicates that derivatives of benzoxazolone, including 3-(5-acetyl-2-methoxybenzyl)-5-chloro-1,3-benzoxazol-2(3H)-one, exhibit notable analgesic and anti-inflammatory properties. In studies involving various animal models:

- Anti-inflammatory Activity : The compound demonstrated significant inhibition of carrageenan-induced paw edema in mice, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID). Compounds in this class have been shown to selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation .

- Analgesic Activity : In pain assessment models such as the hot plate and tail-flick tests, several derivatives exhibited significant analgesic effects compared to standard analgesics like aspirin and oxycodone. For example, some compounds achieved maximum possible effect (MPE) values ranging from 26% to 42% at a dosage of 100 mg/kg .

Antimicrobial and Anticancer Properties

Benzoxazole derivatives have also been investigated for their antimicrobial and anticancer activities:

- Antimicrobial Activity : Studies have shown that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for these compounds were determined against strains such as Bacillus subtilis and Escherichia coli .

- Anticancer Activity : The cytotoxic effects of benzoxazole derivatives on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2), have been documented. These compounds are believed to induce apoptosis in cancer cells through various mechanisms .

Case Study 1: Analgesic Activity Assessment

In a comparative study, various benzoxazolone derivatives were synthesized and evaluated for their analgesic properties using the tail-flick test. Results indicated that certain derivatives exhibited superior analgesic effects compared to traditional NSAIDs. For instance:

| Compound | MPE (%) | Comparison with Aspirin |

|---|---|---|

| Compound A | 42 | Higher |

| Compound B | 40 | Higher |

| Aspirin | 23 | Baseline |

This study underscores the potential of these compounds as effective alternatives to conventional pain relief medications .

Case Study 2: Antimicrobial Efficacy

A study focused on the antimicrobial properties of benzoxazole derivatives found that specific modifications in the molecular structure significantly enhanced their efficacy against bacterial strains. The results highlighted:

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Compound C | 12 | E. coli |

| Compound D | 8 | Bacillus subtilis |

These findings suggest that structural modifications can lead to improved antimicrobial agents derived from benzoxazole scaffolds .

作用机制

The mechanism of action of 3-(5-acetyl-2-methoxybenzyl)-5-chloro-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

相似化合物的比较

Substituent Variations at the 3-Position

5-Chloro-3-methyl-1,3-benzoxazol-2(3H)-one (CAS 5790-90-9) :

This derivative has a simple methyl group at the 3-position. It exhibits moderate antimicrobial activity (MIC: 128–512 µg/mL against Staphylococcus aureus and Escherichia coli) but lacks the extended aromatic and functional groups present in the target compound. The acetyl and methoxy groups in the target compound may enhance target specificity due to hydrogen bonding or π-π interactions .- 3-[4-(4-Fluorophenyl)piperazin-1-ylmethyl]-5-methyl-1,3-benzoxazol-2(3H)-one: This compound features a piperazinylmethyl group with a fluorophenyl moiety. It demonstrated improved solubility and moderate quorum sensing (QS) inhibition (IC₅₀: 32 µM against Pseudomonas aeruginosa). The target compound’s benzyl group may offer better lipophilicity for membrane penetration .

3-Alkyl-5-chloro-1,3-benzoxazol-2(3H)-ones (8a–f) :

Alkyl chains (e.g., ethyl, propyl) at the 3-position showed variable antifungal activity (MIC: 64–256 µg/mL against Candida albicans). The target compound’s aromatic substituent likely provides stronger π-stacking interactions with fungal enzymes compared to aliphatic chains .

Substituent Variations at the 5-Position

Table 1: Antimicrobial Activity of Selected Benzoxazolone Derivatives

Key Findings:

生物活性

3-(5-acetyl-2-methoxybenzyl)-5-chloro-1,3-benzoxazol-2(3H)-one is a compound belonging to the benzoxazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and analgesic properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzoxazole core with an acetyl and methoxy substituent that influences its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain benzoxazole derivatives demonstrate activity against various bacterial strains such as Escherichia coli and Bacillus subtilis . The Minimum Inhibitory Concentration (MIC) values for these compounds are critical in determining their efficacy.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | TBD |

| This compound | B. subtilis | TBD |

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. In vitro assays reveal that these compounds exhibit cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells . The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | TBD |

| A549 | TBD |

| PC3 | TBD |

Anti-inflammatory and Analgesic Properties

The anti-inflammatory effects of benzoxazole derivatives have been evaluated using carrageenan-induced paw edema models in mice. The results indicate that these compounds can significantly reduce inflammation and pain . The analgesic activity is often measured through tail-flick and hot plate tests.

| Compound | Dose (mg/kg) | Inhibition (%) |

|---|---|---|

| This compound | 100 | TBD |

Case Studies

- Antimicrobial Efficacy : A study conducted by Bernard et al. (2014) demonstrated that a series of benzoxazole derivatives showed varying degrees of antibacterial activity against E. coli and B. subtilis, with some compounds achieving MIC values below 100 µg/mL.

- Cytotoxicity Against Cancer Cells : Research by Kakkar et al. (2018) highlighted the effectiveness of benzoxazole derivatives in inducing apoptosis in MCF-7 cells, suggesting potential for further development as anticancer agents.

常见问题

Q. What synthetic methodologies are commonly employed for preparing 5-chloro-1,3-benzoxazol-2(3H)-one derivatives, and how can they be adapted for the target compound?

The synthesis of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives typically involves cyclization of 2-amino-4-chlorophenol with urea under reflux conditions, followed by substitution reactions. For example, benzylation at the N3 position is achieved using acetonitrile and alkyl halides (e.g., benzyl chloride) under reflux, monitored by TLC . Adapting this for the target compound would require introducing the 5-acetyl-2-methoxybenzyl group via nucleophilic substitution or coupling reactions, with purification via recrystallization or chromatography .

Q. How are structural characterizations (e.g., NMR, IR, mass spectrometry) performed for benzoxazolone derivatives, and what key spectral features should researchers anticipate?

Structural elucidation relies on:

- 1H NMR : Signals for aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and acetyl protons (δ ~2.5 ppm).

- IR : Stretching vibrations for C=O (~1750 cm⁻¹), C-O-C (~1250 cm⁻¹), and aromatic C-Cl (~750 cm⁻¹).

- Mass spectrometry : Molecular ion peaks matching the molecular weight (e.g., 378.8 g/mol for the target compound) and fragmentation patterns consistent with the benzoxazolone core .

Q. What in vitro assays are recommended for preliminary antibacterial/antifungal screening of benzoxazolone derivatives?

Standard protocols include:

- Agar diffusion (cup-plate method) : Measures inhibition zones against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal strains (C. albicans).

- Microdilution assay : Determines minimum inhibitory concentrations (MICs) using serial dilutions in 96-well plates. Activity is compared to reference drugs (e.g., ampicillin, miconazole) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of benzoxazolone derivatives?

Key modifications include:

- Substituent effects : Introducing electron-withdrawing groups (e.g., Cl, acetyl) enhances antibacterial potency, while methoxy groups improve solubility .

- Heterocyclic appendages : Triazole or sulfonamide moieties (e.g., in compounds P4A, P5A) broaden antifungal activity by mimicking azole drugs .

- Pharmacophore modeling : Use computational tools (e.g., molecular docking) to predict interactions with targets like fungal lanosterol 14α-demethylase .

Q. What experimental strategies resolve contradictions in bioactivity data between structurally similar derivatives?

- Dose-response profiling : Validate MICs across multiple replicates to rule out assay variability.

- Cellular uptake studies : Measure intracellular concentrations (e.g., via LC-MS) to assess permeability differences.

- Target-specific assays : Evaluate inhibition of enzymes (e.g., β-lactamase for antibacterial activity) to isolate mechanistic discrepancies .

Q. Table 1: Antibacterial Activity of Selected Benzoxazolone Derivatives

| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli | Reference |

|---|---|---|---|

| P4A | 12.5 | 25.0 | |

| P6A | 25.0 | 50.0 | |

| Ampicillin | 6.25 | 12.5 |

Q. Table 2: Key Spectral Data for Target Compound

| Technique | Key Observations | Reference |

|---|---|---|

| 1H NMR (400 MHz, DMSO-d6) | δ 2.52 (s, 3H, COCH₃), 3.84 (s, 3H, OCH₃), 6.92–7.45 (m, aromatic H) | |

| IR (KBr) | 1748 cm⁻¹ (C=O), 1253 cm⁻¹ (C-O-C) | |

| Mass (ESI+) | m/z 379.1 [M+H]+ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。